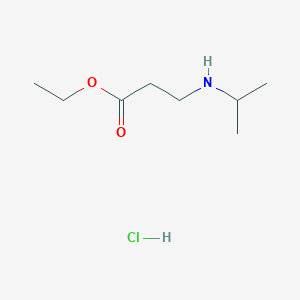

3-Isopropylamino-propionic acid ethyl ester hydrochloride; 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropylamino-propionic acid ethyl ester hydrochloride, also known as Ethyl 3- (isopropylamino)propanoate, is a chemical compound with the molecular formula C8H17NO2 . It is used in various scientific research and offers immense potential for studying biological processes and developing innovative solutions.

Molecular Structure Analysis

The molecular structure of 3-Isopropylamino-propionic acid ethyl ester hydrochloride is represented by the InChI code: InChI=1/C8H17NO2.ClH/c1-4-11-8(10)5-6-9-7(2)3;/h7,9H,4-6H2,1-3H3;1H .Physical And Chemical Properties Analysis

This compound has a molar mass of 159.23 and a predicted density of 0.919±0.06 g/cm3 . It has a boiling point of 91-92 °C (Press: 20 Torr) and a flash point of 104.8°C . Its vapor pressure is 0.0179mmHg at 25°C . This product exists in hydrochloride, as a solid, and is soluble in water .Scientific Research Applications

Switchable-Hydrophilicity Solvents (SHSs)

Switchable-hydrophilicity solvents (SHSs) are solvents that can reversibly switch between a water-miscible form and a biphasic mixture with water. Ethyl 3-(isopropylamino)propanoate hydrochloride has been investigated as a potential component in SHSs. Researchers explore its behavior when exposed to stimuli such as carbon dioxide (CO₂) pressure changes. Understanding SHSs is crucial for developing environmentally friendly and efficient separation processes .

Other Potential Applications

While the literature on this compound is limited, there may be additional applications beyond the two mentioned above. Researchers could explore its use in drug delivery systems, chemical synthesis, or as a building block for novel organic molecules. However, further studies are needed to uncover these potential applications.

properties

IUPAC Name |

ethyl 3-(propan-2-ylamino)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)5-6-9-7(2)3;/h7,9H,4-6H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBIZVMYZXPFAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(isopropylamino)propanoate hydrochloride | |

CAS RN |

1176419-84-3 |

Source

|

| Record name | β-Alanine, N-(1-methylethyl)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176419-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)

![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)

![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)